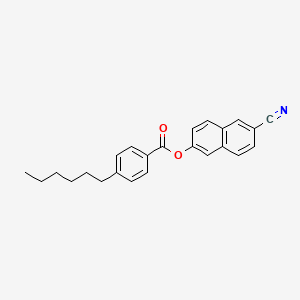
(6-cyanonaphthalen-2-yl) 4-hexylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate is an organic compound with the molecular formula C24H23NO2 This compound is characterized by the presence of a naphthalene ring substituted with a cyano group at the 6-position and a benzoate ester group at the 4-position, which is further substituted with a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate typically involves the esterification of 6-cyanonaphthalene-2-ol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological systems and interactions, particularly in the development of fluorescent probes and sensors.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as proteins or nucleic acids, influencing their function and activity. The cyano group and aromatic rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Cyanonaphthalen-2-yl) 4-butylbenzoate: Similar structure with a shorter alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-octylbenzoate: Similar structure with a longer alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure with a methyl group instead of a hexyl chain.
Uniqueness
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate is unique due to its specific combination of functional groups and structural features. The hexyl chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications. Additionally, the presence of both a cyano group and a benzoate ester group allows for diverse chemical modifications and interactions.
Propriétés
Numéro CAS |
58573-86-7 |
|---|---|
Formule moléculaire |
C24H23NO2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(6-cyanonaphthalen-2-yl) 4-hexylbenzoate |
InChI |
InChI=1S/C24H23NO2/c1-2-3-4-5-6-18-7-10-20(11-8-18)24(26)27-23-14-13-21-15-19(17-25)9-12-22(21)16-23/h7-16H,2-6H2,1H3 |
Clé InChI |
PHJZRHBQCXCNAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


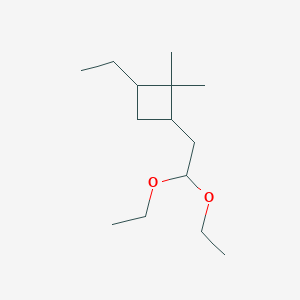
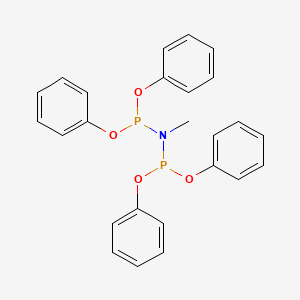
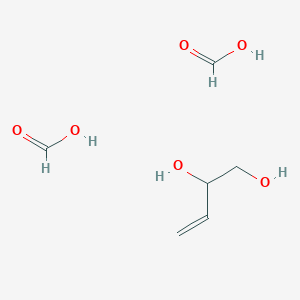
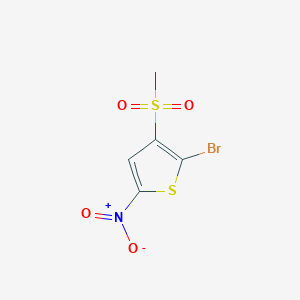
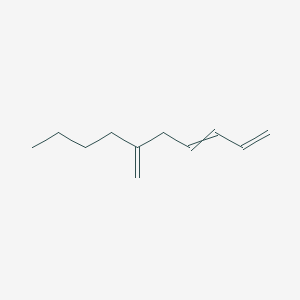
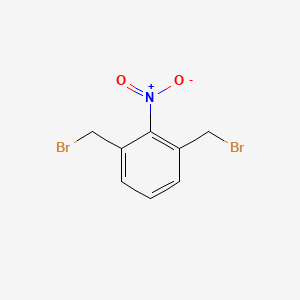

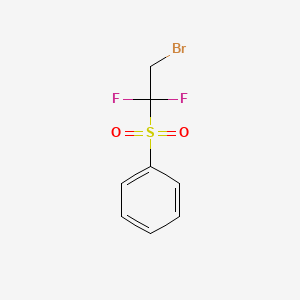
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
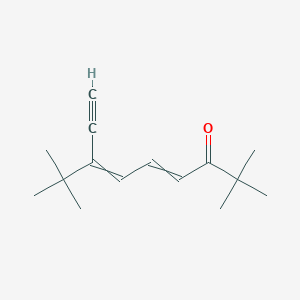


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)

